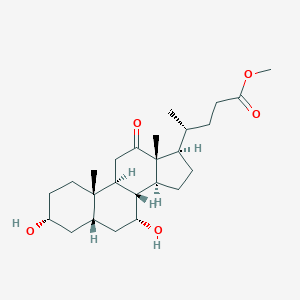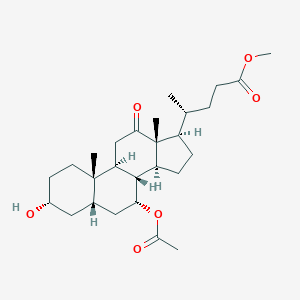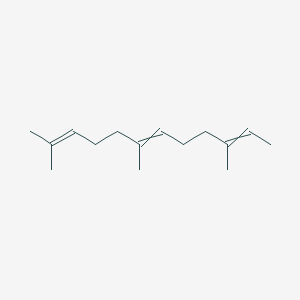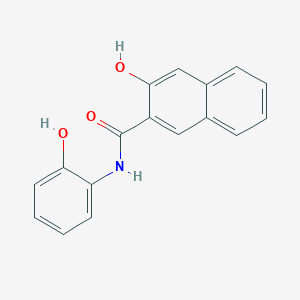
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)- is a chemical compound that belongs to the class of carboxamides. It is also known as 2-Hydroxy-N-(2-hydroxyphenyl)-3-naphthamide or 2-Hydroxy-N-(2-hydroxyphenyl)naphthalene-3-carboxamide. This compound has been widely studied for its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)- is not fully understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes and signaling pathways involved in cell proliferation and inflammation.
Biochemical And Physiological Effects
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)- has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)- in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. This makes it a valuable tool for studying the mechanisms involved in these processes. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the concentration used and the type of cells being studied.
Future Directions
There are several future directions for the study of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)-. One of the most significant directions is the development of more potent and selective analogs of this compound for the treatment of cancer and other diseases. Another direction is the study of the mechanisms involved in the anti-inflammatory and neuroprotective effects of this compound. Finally, the use of this compound as a tool for the study of the molecular mechanisms involved in cancer and inflammation is also an area of future research.
Synthesis Methods
The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)- can be achieved through several methods. One of the most common methods is the reaction of 2-hydroxybenzaldehyde with 2-naphthoyl chloride in the presence of a base. This reaction results in the formation of the intermediate 2-hydroxy-N-(2-naphthoyl)benzamide, which is then treated with a reducing agent to obtain the final product.
Scientific Research Applications
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)- has been studied for its potential applications in various scientific research fields. One of the most significant applications is in the development of drugs for the treatment of cancer. This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been studied for its potential applications in the treatment of inflammation, diabetes, and neurodegenerative disorders.
properties
CAS RN |
16215-75-1 |
|---|---|
Product Name |
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)- |
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H13NO3/c19-15-8-4-3-7-14(15)18-17(21)13-9-11-5-1-2-6-12(11)10-16(13)20/h1-10,19-20H,(H,18,21) |
InChI Key |
NETKVQLBQSBWRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=CC=C3O)O |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=CC=C3O)O |
Other CAS RN |
16215-75-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



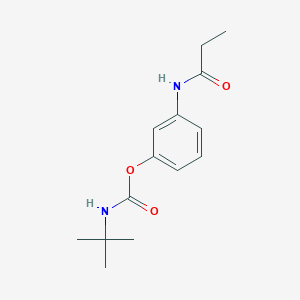
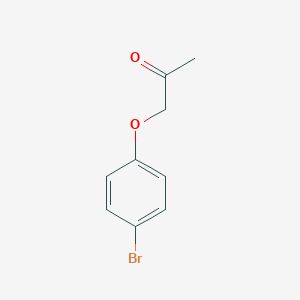
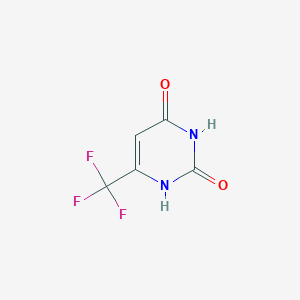
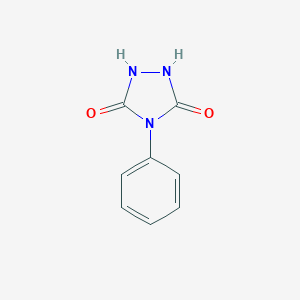
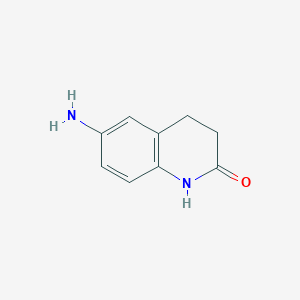

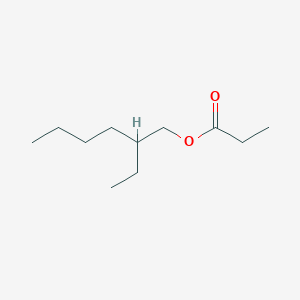
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)


